molecular formula C23H30N2O2S2 B12041637 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one CAS No. 611185-69-4

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one

Cat. No.: B12041637
CAS No.: 611185-69-4
M. Wt: 430.6 g/mol
InChI Key: MUERCCAEQMPNJC-VXPUYCOJSA-N
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Description

The compound 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one belongs to the class of thioxothiazolidin-indolin-2-one hybrids. Its structure comprises:

  • Indolin-2-one core: Substituted with a heptyl chain at the N1 position and a ketone at C2.
  • Thiazolidin-4-one ring: Features a thioxo group at C2 and a pentyl chain at C3.

This scaffold is associated with diverse pharmacological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves condensation reactions between substituted isatins and thioxothiazolidin-4-one derivatives under acidic conditions .

Properties

CAS No.

611185-69-4

Molecular Formula

C23H30N2O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N2O2S2/c1-3-5-7-8-12-15-24-18-14-10-9-13-17(18)19(21(24)26)20-22(27)25(23(28)29-20)16-11-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/b20-19-

InChI Key

MUERCCAEQMPNJC-VXPUYCOJSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves the condensation of 1-heptyl-2-oxoindoline-3-carbaldehyde with 3-pentyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted products with new functional groups replacing original ones

Scientific Research Applications

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the indolinone and thiazolidinone rings, influencing solubility, lipophilicity, and reactivity.

Compound Name Indolinone Substituents Thiazolidinone Substituents Molecular Weight Key Features
Target Compound: 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one 1-Heptyl, 2-oxo 3-Pentyl, 2-thioxo ~463.6* High lipophilicity due to long alkyl chains
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one 1-Butyl, 5-Bromo, 2-oxo 3-Pentyl, 2-thioxo 467.44 Bromine enhances electronic density
5-(1-Methyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one 1-Methyl, 2-oxo 3-Pentyl, 2-thioxo ~379.4* Reduced lipophilicity
5-(5-(Morpholinosulfonyl)-2-oxoindolin-3-ylidene)-3-alkyl-2-thioxothiazolidin-4-one 5-Morpholinosulfonyl, 2-oxo 3-Alkyl (e.g., methyl, ethyl) ~450–500* Sulfonyl group improves water solubility
3-(4-Hydroxy-3-methyl-4-phenyl-2-thioxothiazolidin-5-yl)-1-propylindolin-2-one 1-Propyl, 2-oxo 4-Hydroxy-3-methyl-4-phenyl ~438.5* Hydroxy and phenyl groups enhance H-bonding

*Calculated based on structural data.

Key Observations:
  • Electron-Withdrawing Groups : Bromine at C5 (in 5-Bromo analogs) may alter electronic properties, affecting reactivity in biological systems .
  • Polar Substituents: Hydroxy or morpholinosulfonyl groups improve solubility and enable hydrogen bonding, influencing crystal packing and bioavailability .

Spectral and Structural Data

Infrared (IR) Spectroscopy:
  • Target Compound: Expected C=O (indolinone) stretch at ~1685–1702 cm⁻¹ and thioxo (C=S) at ~1200–1250 cm⁻¹, consistent with analogs .
  • Morpholinosulfonyl Analogs: Additional S=O stretches at ~1150–1300 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
  • 1H NMR: Heptyl chain protons appear as multiplet signals at δ 0.8–1.5 ppm. Aromatic protons (indolinone) resonate at δ 6.8–7.6 ppm, similar to analogs .
  • 13C NMR: C=O (indolinone) at ~160–170 ppm; C=S (thiazolidinone) at ~190–200 ppm .

Biological Activity

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological effects supported by diverse research findings.

Structural Overview

The compound features a unique molecular structure that integrates a thiazolidinone ring and an indole moiety, characterized by the following molecular formula:

  • Molecular Formula : C19_{19}H26_{26}N2_{2}O2_{2}S

This intricate arrangement of heteroatoms and functional groups suggests a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multi-step synthetic pathways. Common methods include:

  • Condensation Reactions : Involving indole derivatives and thiazolidinone precursors.
  • Functional Group Modifications : To enhance solubility and bioactivity.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one exhibits significant antimicrobial properties against various pathogens. A comparative analysis with structurally similar compounds shows:

Compound Name Structural Features Biological Activity Potential
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl...Heptyl group, thiazolidinone ringAntimicrobial, anticancer
5-(1-acetylindolin)-3-pentylthiazolidineAcetyl group instead of heptylModerate antimicrobial
Thiazolidinedione derivativesVaries widely in substituentsBroad spectrum; often used in diabetes therapy

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division.

In one study, derivatives of similar structure were evaluated for their apoptosis-inducing capabilities, revealing potent activity with EC50_{50} values as low as 0.24 µM in human colorectal carcinoma HCT116 cells . This suggests that 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one could be a valuable lead compound for developing novel anticancer agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one:

  • Study on Apoptosis Inducers : A series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were found to be effective apoptosis inducers, with some exhibiting more than a 40-fold increase in potency compared to initial screening hits .
  • Antimicrobial Evaluation : Compounds derived from thiazolidinones were tested against Staphylococcus aureus and methicillin-resistant strains (MRSA), demonstrating significant antibacterial activity .

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